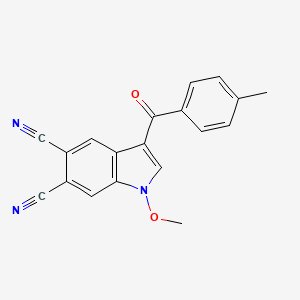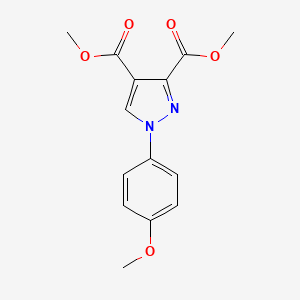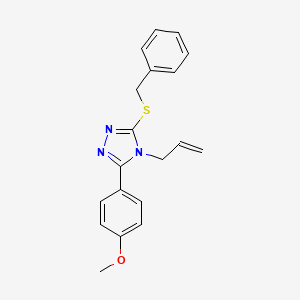
1-Methoxy-3-(4-methylbenzoyl)-1H-indole-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(4-methylbenzoyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes an indole core, a methoxy group, a methylbenzoyl group, and two dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(4-methylbenzoyl)-1H-indole-5,6-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Methylbenzoyl Group: This can be done through Friedel-Crafts acylation, where the indole reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Dicarbonitrile Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(4-methylbenzoyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, with reagents like halogens or nitro groups in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
1-Methoxy-3-(4-methylbenzoyl)-1H-indole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(4-methylbenzoyl)-1H-indole-5,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-methylbenzene: A simpler compound with a methoxy and methyl group on a benzene ring.
4-Methylbenzoyl chloride: A precursor used in the synthesis of the target compound.
Indole-3-carboxaldehyde: An indole derivative with a formyl group.
Uniqueness
1-Methoxy-3-(4-methylbenzoyl)-1H-indole-5,6-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-methoxy-3-(4-methylbenzoyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C19H13N3O2/c1-12-3-5-13(6-4-12)19(23)17-11-22(24-2)18-8-15(10-21)14(9-20)7-16(17)18/h3-8,11H,1-2H3 |
InChI Key |
JDYOUUYIPYZZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C2C=C(C(=C3)C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl]acetamide](/img/structure/B11038993.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)](/img/structure/B11038996.png)
![7-methoxy-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B11038998.png)
![(4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone](/img/structure/B11039002.png)
![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11039006.png)


![1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11039023.png)
![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11039031.png)
![3-[4-Amino-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione](/img/structure/B11039039.png)
![4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11039042.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone](/img/structure/B11039048.png)

![1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea](/img/structure/B11039071.png)
